molecular formula C15H14N2 B11799311 2-Ethyl-5-phenyl-1H-benzo[d]imidazole

2-Ethyl-5-phenyl-1H-benzo[d]imidazole

Cat. No.: B11799311
M. Wt: 222.28 g/mol
InChI Key: RQWIDKQZWGOVDI-UHFFFAOYSA-N
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Description

2-Ethyl-5-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-phenyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with an aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported to yield substituted imidazoles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions can be optimized to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-5-phenyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The interaction can lead to inhibition or activation of these targets, resulting in the desired therapeutic effects. The exact pathways involved can vary and may include modulation of signaling pathways, induction of apoptosis, or inhibition of cell proliferation .

Comparison with Similar Compounds

2-Ethyl-5-phenyl-1H-benzo[d]imidazole can be compared with other imidazole derivatives, such as:

The presence of the ethyl group in this compound contributes to its unique properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2-ethyl-6-phenyl-1H-benzimidazole

InChI

InChI=1S/C15H14N2/c1-2-15-16-13-9-8-12(10-14(13)17-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17)

InChI Key

RQWIDKQZWGOVDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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